molecular formula C23H16N2O6 B3694502 N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide

N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide

Cat. No.: B3694502
M. Wt: 416.4 g/mol
InChI Key: UKYCDUXDMQGWFV-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide is a complex organic compound that belongs to the class of benzamides. This compound features a coumarin moiety, which is known for its diverse biological activities, and a nitrobenzamide group, which contributes to its unique chemical properties. The combination of these functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the coumarin core, which can be achieved through the Pechmann condensation reaction. This involves the reaction of phenol derivatives with β-ketoesters in the presence of a strong acid catalyst.

Next, the coumarin derivative is subjected to nitration to introduce the nitro group. This step usually requires the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The nitrated coumarin is then coupled with an appropriate amine to form the benzamide linkage. This coupling reaction often employs reagents such as carbodiimides or acyl chlorides to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of green chemistry principles to minimize environmental impact. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, altering the compound’s electronic properties.

    Reduction: The nitro group can be reduced to an amine, which can further participate in additional functionalization reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide involves its interaction with various molecular targets. The coumarin moiety can intercalate with DNA, inhibiting the activity of topoisomerases, which are essential for DNA replication and transcription. The nitrobenzamide group can undergo bioreduction to form reactive intermediates that can alkylate nucleophilic sites in proteins and nucleic acids, leading to cytotoxic effects.

Comparison with Similar Compounds

N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide can be compared with other coumarin derivatives and nitrobenzamide compounds:

    Coumarin Derivatives: Compounds such as 7-hydroxycoumarin and 4-methylcoumarin share the coumarin core but differ in their substituents, leading to variations in biological activity and chemical reactivity.

    Nitrobenzamide Compounds: Compounds like 3-nitrobenzamide and 4-nitrobenzamide have similar nitrobenzamide groups but lack the coumarin moiety, resulting in different pharmacological profiles.

The unique combination of the coumarin and nitrobenzamide groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxochromen-3-yl)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O6/c1-30-21-13-16(24-22(26)15-6-4-7-17(11-15)25(28)29)9-10-18(21)19-12-14-5-2-3-8-20(14)31-23(19)27/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYCDUXDMQGWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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